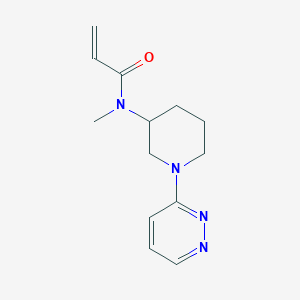
4-methyl-N-(4-phenyldiazenylphenyl)thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-methyl-N-(4-phenyldiazenylphenyl)thiadiazole-5-carboxamide” is a chemical compound that belongs to the class of 1,3,4-thiadiazoles . Thiadiazoles are nitrogen-sulfur containing heterocycles with extensive applications as structural units of biologically active molecules .
Synthesis Analysis
The synthesis of similar thiadiazole derivatives has been achieved by one-step reaction of 5-(2-chloroacetamido)-2-phenyl-N-(1,3,4-thiadiazol-2-yl)-2H-1,2,3-triazole-4-carboxamide with ethyl (2-phenylthiocarbamoyl)-2-substituted acetate derivatives . Another method involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .Molecular Structure Analysis
The molecular structure of thiadiazole derivatives has been investigated using DFT calculations. The compounds exhibited a low and close HOMO–LUMO energy gap, indicating potential charge transfer at the molecular level .Chemical Reactions Analysis
Thiadiazole molecules have been synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .Scientific Research Applications
Synthesis and Anticancer Activity
Researchers have synthesized a novel series of pharmacophores containing the thiazole moiety, including derivatives of thiadiazole, by employing facile and convenient methods. These compounds, including 4-methyl-N-(4-phenyldiazenylphenyl)thiadiazole-5-carboxamide derivatives, have been evaluated for their anticancer activity. For instance, compounds have shown significant in vitro anticancer activity against cell lines such as Hepatocellular carcinoma (HepG-2), with certain derivatives exhibiting IC50 values indicating potent efficacy (Gomha et al., 2017).
Antimicrobial and Fungicidal Activity
The synthesis of 1,3,4-thiadiazole derivatives has also been explored for their fungicidal and antimicrobial activities. For example, novel N-(1,3,4-thiadiazolyl) thiazole carboxamides have been synthesized and shown moderate activity against tested fungi, suggesting the potential for these compounds in developing new fungicides (Tang Zi-lon, 2015). Additionally, compounds containing the 1,3,4-thiadiazole moiety have displayed promising antimicrobial activities against a range of microorganisms (Farghaly et al., 2011).
Spectroscopic and Theoretical Studies
Spectroscopic and theoretical studies have been conducted on derivatives of 1,3,4-thiadiazole to understand their molecular behavior. Investigations into keto/enol tautomerism of these compounds revealed that their spectral properties are influenced by solvent polarizability and are subject to conformational changes, highlighting the complex nature of these molecules and their potential for various applications based on their physicochemical properties (Matwijczuk et al., 2017).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring, a key component of this compound, is known for its aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution , which could play a role in its interaction with its targets.
Biochemical Pathways
Thiazoles are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
properties
IUPAC Name |
4-methyl-N-(4-phenyldiazenylphenyl)thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5OS/c1-11-15(23-21-18-11)16(22)17-12-7-9-14(10-8-12)20-19-13-5-3-2-4-6-13/h2-10H,1H3,(H,17,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJDRFJFSZFCDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801038408 |
Source


|
| Record name | 1,2,3-Thiadiazole-5-carboxamide, 4-methyl-N-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801038408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
881444-58-2 |
Source


|
| Record name | 1,2,3-Thiadiazole-5-carboxamide, 4-methyl-N-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801038408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2406349.png)
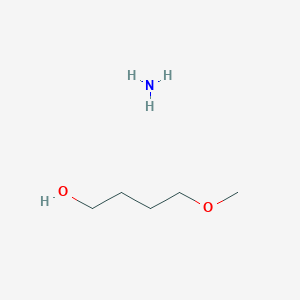
![N-{4-[1-(furan-2-carbonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2406351.png)
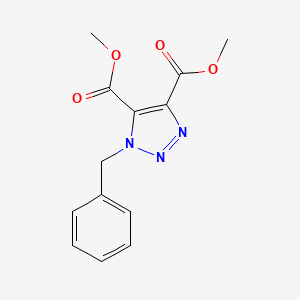
![2-(methoxymethyl)-1-(1-phenylethyl)-1H-benzo[d]imidazole](/img/structure/B2406354.png)
![4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-(3-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2406356.png)


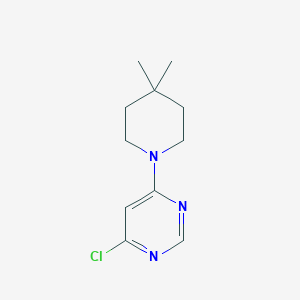

![(E)-ethyl 5-(3-(3,4-dimethoxyphenyl)acrylamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2406366.png)
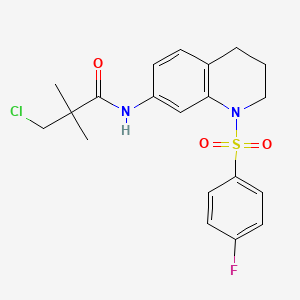
![Spiro[4.5]dec-2-ene-1,4-dione](/img/structure/B2406368.png)
